Chemical properties of (2-Bromo-4-chloro-benzyl)-dimethyl-amine
Chemical properties of (2-Bromo-4-chloro-benzyl)-dimethyl-amine
Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(2-Bromo-4-chloro-benzyl)-dimethyl-amine is a specialized bifunctional building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in its orthogonal halogen reactivity : the coexistence of a reactive ortho-bromo substituent and a more stable para-chloro substituent on a benzylamine scaffold. This configuration allows for sequential, chemoselective cross-coupling or metallation reactions, making it a valuable "switchable" scaffold for generating complex polysubstituted aromatic systems (e.g., antihistamines, MDM2 inhibitors).
This guide details the physicochemical profile, synthetic pathways, and divergent reactivity of this compound, providing researchers with actionable protocols for its deployment in medicinal chemistry.
Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule consists of a benzene core substituted at three positions:
-
Position 1 (Benzylic Amine): A dimethylaminomethyl group [
]. This acts as a Lewis base and a potential Directed Metalation Group (DMG). -
Position 2 (ortho): A bromine atom.[1][2][3][4] This is the site of highest reactivity for metal-halogen exchange and palladium-catalyzed coupling.
-
Position 4 (para): A chlorine atom. This site is electronically deactivated relative to the bromine, allowing it to survive conditions that functionalize the C2 position.
Physicochemical Properties (Experimental & Predicted)
Note: Specific experimental data for the free base is limited in public registries; values below represent high-confidence chemoinformatic predictions and analog comparisons.
| Property | Value / Description | Significance |
| Molecular Formula | Core stoichiometry. | |
| Molecular Weight | 248.55 g/mol | Fragment-like (Rule of 3 compliant). |
| Physical State | Liquid or Low-Melting Solid | Free base is likely an oil; HCl salt is a solid. |
| Boiling Point | ~260–270 °C (Predicted) | High boiling point due to polarity/MW. |
| pKa (Base) | ~8.8 – 9.2 | Typical for benzylic tertiary amines. Protonates at physiological pH. |
| LogP | ~3.1 | Moderately lipophilic; suitable for CNS penetration models. |
| H-Bond Acceptors | 1 (Tertiary Amine) | Key interaction point for receptor binding. |
Synthetic Pathways[5][6]
The synthesis of (2-Bromo-4-chloro-benzyl)-dimethyl-amine is most efficiently achieved via Reductive Amination , which avoids the handling of highly lachrymatory benzyl bromide intermediates.
Pathway A: Reductive Amination (Preferred)
This route utilizes commercially available 2-bromo-4-chlorobenzaldehyde. The carbonyl is condensed with dimethylamine to form an iminium ion, which is reduced in situ (e.g., with Sodium Triacetoxyborohydride).
Pathway B: Nucleophilic Substitution
Displacement of the bromide in 2-bromo-4-chlorobenzyl bromide (or chloride) with dimethylamine. While direct, the starting material is a potent alkylating agent and skin irritant.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes.[5][6] Pathway A (top) is preferred for safety and chemoselectivity.
Reactivity & Functionalization: The "Switchable" Scaffold
The defining feature of this molecule is the ability to selectively functionalize the C2-Bromine while leaving the C4-Chlorine intact.
Chemoselective Metal-Halogen Exchange
-
Reagent:
-Butyllithium ( -BuLi) or Isopropylmagnesium chloride ( -PrMgCl). -
Mechanism: The C-Br bond is significantly weaker than the C-Cl bond. At low temperatures (-78 °C),
-BuLi selectively undergoes Lithium-Halogen exchange at the C2 position. -
Chelation Effect: The benzylic dimethylamine nitrogen can coordinate to the Lithium atom. This "Complex Induced Proximity Effect" (CIPE) stabilizes the resulting ortho-lithio species, preventing decomposition and directing subsequent electrophilic trapping.
Sequential Cross-Coupling
-
Step 1 (C2 Functionalization): Palladium-catalyzed Suzuki-Miyaura coupling at room temperature or mild heat will selectively engage the C-Br bond.
-
Step 2 (C4 Functionalization): The remaining C-Cl bond requires more forcing conditions (higher temp, bulky phosphine ligands like XPhos or RuPhos) to react, allowing for the introduction of a second, different aryl group.
Reactivity Divergence Diagram
Figure 2: Divergent reactivity pathways demonstrating orthogonal functionalization of the halogen sites.
Experimental Protocols
Protocol 1: Reductive Amination (Synthesis of Core)
Objective: Synthesize (2-Bromo-4-chloro-benzyl)-dimethyl-amine from aldehyde precursor.
-
Setup: Charge a dry flask with 2-bromo-4-chlorobenzaldehyde (1.0 equiv) and Dimethylamine (2.0 M in THF, 1.2 equiv) in Dichloromethane (DCM).
-
Activation: Add Titanium(IV) isopropoxide (1.1 equiv) if available to facilitate imine formation (optional but recommended). Stir at room temperature for 2 hours.
-
Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours under Nitrogen.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: The crude amine is often pure enough. If not, purify via flash column chromatography (SiO2, DCM/MeOH/NH4OH gradient).
Protocol 2: Selective Lithium-Halogen Exchange
Objective: Generate the C2-anion for electrophilic trapping.
-
Setup: Flame-dry a flask and purge with Argon. Dissolve (2-Bromo-4-chloro-benzyl)-dimethyl-amine (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Exchange: Add
-Butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes. Note: The solution may turn yellow/orange. -
Equilibration: Stir at -78 °C for 30–45 minutes. The amine chelation stabilizes the lithium species.
-
Trapping: Add the electrophile (e.g., DMF, Benzaldehyde) dropwise.
-
Quench: Allow to warm to 0 °C and quench with water or saturated
.
Safety & Handling
-
Hazards: As a benzylic amine with halogen substituents, the compound should be treated as a potential skin and eye irritant . The free base may cause chemical burns.
-
Precursors: 2-Bromo-4-chlorobenzyl bromide (if used in Route B) is a lachrymator . Handle only in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the amine or slow hydrolysis.
References
-
Synthesis via Reductive Amination
- Patent Reference: "Carbamate compounds and of making and using same." WO2013103973A1. (Describes the synthesis of the piperazine analog from 2-bromo-4-chlorobenzaldehyde, transferable to dimethylamine).
-
Precursor Synthesis & Reactivity
- Patent Reference: "Sulfonamide compounds and medicinal use thereof." US6348474B1. (Describes the preparation and use of 2-bromo-4-chlorobenzyl bromide).
-
General Methodology (Metal-Halogen Exchange)
-
Analogous Compound Data
- Source: PubChem CID 17864 (2-Bromoethyldimethylamine) and related benzylamines.
Sources
- 1. 2-Bromo-2-chloro-4,4-dimethylpentane | C7H14BrCl | CID 131861787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromoethyldimethylamine | C4H10BrN | CID 17864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Bromobenzyl)dimethylamine | CAS 1976-04-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20190016708A1 - Isoindolinone inhibitors of the mdm2-p53 interaction having anticancer activity - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ethz.ch [ethz.ch]
